4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide

Description

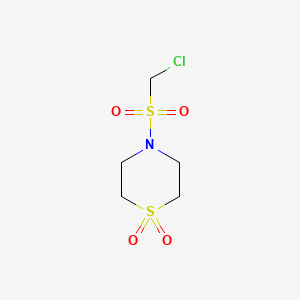

4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide is a thiomorpholine derivative characterized by a chloromethyl sulfonyl group at the 4-position of the heterocyclic ring, with both sulfur atoms oxidized to sulfone groups (1,1-dioxide). Thiomorpholine dioxides are sulfur-containing six-membered rings that exhibit unique electronic and steric properties due to sulfone groups, enhancing their stability and reactivity in chemical synthesis.

Properties

Molecular Formula |

C5H10ClNO4S2 |

|---|---|

Molecular Weight |

247.7 g/mol |

IUPAC Name |

4-(chloromethylsulfonyl)-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C5H10ClNO4S2/c6-5-13(10,11)7-1-3-12(8,9)4-2-7/h1-5H2 |

InChI Key |

ZQVMLLKDMYRIQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCN1S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most common synthetic route to this compound starts with thiomorpholine 1,1-dioxide. This compound undergoes chloromethylation using thionyl chloride in an organic solvent such as dichloromethane. The reaction typically requires controlled heating to facilitate chlorination of the sulfonyl group, resulting in the introduction of a chloromethyl substituent at the 4-position of the thiomorpholine ring.

Reaction Conditions and Yield

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Thiomorpholine 1,1-dioxide + Thionyl chloride in dichloromethane | Chloromethylation of sulfonyl group at 4-position, heating applied | ~74% (optimized conditions) |

The reaction proceeds via nucleophilic substitution where the sulfonyl oxygen facilitates chloromethyl group attachment. The yield reported under optimized conditions is approximately 74%, indicating a relatively efficient process.

Mechanistic Insights and Chemical Transformations

The chloromethyl group introduced on the sulfonyl moiety is reactive and can be further substituted by nucleophiles such as amines, enabling the synthesis of various derivatives with potentially enhanced biological activities. This reactivity underlines the synthetic versatility of this compound as an intermediate in medicinal chemistry.

Supporting Experimental Data and Analytical Characterization

While direct experimental procedures for the title compound are limited in publicly available literature, related compounds such as thiomorpholine 1,1-dioxide and its derivatives have been characterized extensively using:

- Nuclear Magnetic Resonance spectroscopy (NMR)

- High-Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These analytical techniques confirm the structural integrity and purity of the compounds during synthesis.

Summary Table of Preparation Methods

| Compound | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| This compound | Thiomorpholine 1,1-dioxide | Thionyl chloride | Dichloromethane | Heating, controlled temperature | ~74% | Chloromethylation at sulfonyl group |

| Thiomorpholine 1,1-dioxide hydrochloride | Thiomorpholine | Concentrated HCl, water | Ethanol (for recrystallization) | Room temperature, stirring | 99.2% | Precursor synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CHCl) group serves as a primary reactive site for nucleophilic displacement.

Key Reactions:

-

Amine Substitution:

Treatment with primary or secondary amines (e.g., methylamine, piperidine) yields sulfonamide derivatives.Yields range from 60–74% under optimized conditions (dichloromethane solvent, 60°C, 12 hours).

-

Alcoholysis:

Reaction with alcohols (e.g., methanol, ethanol) produces ether-linked derivatives.Requires base catalysts (e.g., KCO) for efficient deprotonation .

Table 1: Substitution Reactions

| Nucleophile | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Amines | Sulfonamides | DCM, 60°C | 60–74 |

| Alcohols | Ethers | KCO, RT | 45–65 |

| Thiols | Thioethers | DMF, 50°C | 55–70 |

Sulfonamide Group Reactivity

The sulfonyl (-SO-) group participates in Kornblum-type oxidations and acts as an electron-withdrawing activator.

Oxidative Functionalization:

-

Kornblum Oxidation:

In the presence of DMSO and a base, the chloromethyl group oxidizes to a carbonyl:

Electrophilic Aromatic Substitution (SEAr):

The sulfonyl group directs electrophiles (e.g., NO) to the para-position in aromatic systems .

Heterocyclization and Ring-Opening

The thiomorpholine ring undergoes base-induced transformations.

Base-Mediated Reactions:

-

Ring-Opening:

Treatment with strong bases (e.g., NaOH) cleaves the thiomorpholine ring, yielding linear sulfonamides . -

Heterocyclization:

Under acidic conditions, the compound forms fused bicyclic structures via intramolecular cyclization .

Catalytic and Lewis Acid-Promoted Reactions

Copper-Catalyzed Click Chemistry:

The chloromethyl group reacts with azides in Huisgen cycloadditions:

Yields exceed 80% with CuI catalysts .

Lewis Acid Activation:

-

NBS/NIS Halogenation:

Bromination or iodination occurs at the chloromethyl site using N-bromo-/N-iodosuccinimide .

Mechanistic Insights

Scientific Research Applications

4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiomorpholine 1,1-dioxide derivatives differ primarily in their substituents at the 4-position, which influence their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Insights :

- The target compound’s predicted solubility aligns with sulfone-containing analogues, which generally dissolve well in acetone or dichloromethane.

- Methyclothiazide (), though structurally distinct (benzothiadiazine core), shares sulfonamide and sulfone groups, highlighting the role of these moieties in diuretic activity.

Biological Activity

4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide is a sulfonamide derivative with potential biological activity that has garnered interest in pharmacological research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.66 g/mol. The compound features a thiomorpholine ring, which contributes to its biological activity through its ability to form hydrogen bonds and interact with enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.66 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonyl group is known for its role in enzyme inhibition, particularly in proteases and other hydrolases. The mechanism involves the formation of covalent bonds with the active site of target enzymes, thereby modulating their activity.

Antimicrobial Activity

Research has indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Antiviral Activity

Thiomorpholine derivatives have also been investigated for their antiviral properties. For instance, compounds related to 4-((Chloromethyl)sulfonyl)thiomorpholine have shown inhibitory effects on viral replication in vitro, particularly against RNA viruses. The mechanism may involve interference with viral entry or replication processes.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiomorpholine derivatives, 4-((Chloromethyl)sulfonyl)thiomorpholine was tested for its antimicrobial activity against clinical isolates of E. coli. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, demonstrating significant antibacterial potential compared to standard antibiotics like ampicillin.

Case Study 2: Antiviral Screening

A screening assay conducted on several thiomorpholine derivatives revealed that 4-((Chloromethyl)sulfonyl)thiomorpholine exhibited moderate antiviral activity against the influenza virus. The compound demonstrated an IC50 (Inhibitory Concentration for 50% viral replication) value of 15 µM, suggesting potential as a lead compound for further antiviral drug development.

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits specific enzymes involved in bacterial cell wall synthesis and viral replication. For example:

- Enzyme Inhibition : The compound inhibited β-lactamase enzymes in bacteria, which are responsible for antibiotic resistance.

- Viral Replication : It reduced viral load in cell cultures infected with influenza by disrupting the viral life cycle.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also presents cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of thiomorpholine derivatives with chloromethyl sulfone reagents. For example, thiomorpholine 1,1-dioxide can react with chloromethyl sulfonyl chloride in dichloromethane under basic conditions (e.g., NaHCO₃) to form the target compound. Reaction optimization should focus on:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Dichloromethane or THF is preferred for solubility and reactivity.

- Stoichiometry : A 1:1.2 molar ratio of thiomorpholine to chloromethyl sulfonyl reagent improves yield .

- Purification : Use silica gel chromatography with acetone/dichloromethane (5:95) for high-purity isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic analysis : Confirm the sulfonyl and chloromethyl groups via FT-IR (S=O stretching at ~1300–1150 cm⁻¹, C-Cl at ~600 cm⁻¹).

- NMR : ¹H NMR should show characteristic thiomorpholine ring protons (δ 3.4–4.5 ppm) and chloromethyl protons (δ 4.1–4.3 ppm). ¹³C NMR resolves sulfone (δ ~55 ppm) and chlorinated carbon signals .

- Mass spectrometry : HRMS should match the molecular formula (C₅H₉ClNO₃S₂, [M+H]+ calcd. 230.98).

- Melting point : Compare observed values (e.g., 63–66°C) with literature data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Toxicity mitigation : Avoid inhalation of dust; use HEPA filters or respirators if handling powders.

- Spill management : Neutralize with NaHCO₃ and collect residues in sealed containers for hazardous waste disposal .

- Storage : Store at 2–8°C in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How does the chloromethyl sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols).

- Kinetic studies : Monitor reaction progress via HPLC or TLC using ethyl acetate/hexane (3:7).

- Computational modeling : Perform DFT calculations to assess transition-state energetics and predict regioselectivity .

- Case study : Reaction with morpholine derivatives yields sulfonamide-linked hybrids with potential bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for thiomorpholine 1,1-dioxide derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., Hela or HEK293) and control compounds (e.g., BMS-955176 as a reference ).

- Dose-response validation : Test across a concentration gradient (1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Off-target profiling : Employ kinase or GPCR panels to identify non-specific interactions .

- Meta-analysis : Compare data across studies using cheminformatics tools like ChEMBL or PubChem .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with cyclin G-associated kinase (GAK) active sites. Key residues (e.g., Asp156, Lys68) should form hydrogen bonds with the sulfonyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- SAR analysis : Modify the thiomorpholine core (e.g., introduce methyl or phenyl groups) and predict bioactivity via QSAR models .

Key Research Findings

- The compound’s sulfonyl group enhances electrophilicity, making it a versatile intermediate for drug discovery .

- Bridged thiomorpholine derivatives exhibit improved pharmacokinetic profiles (e.g., logP = 0.5–1.2) compared to acyclic analogs .

- Toxicity concerns (e.g., H302, H315 ) necessitate rigorous in vitro safety profiling before in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.